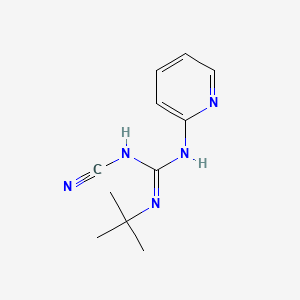![molecular formula C13H20O4Si B13953203 Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate CAS No. 55590-94-8](/img/structure/B13953203.png)
Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate is an organic compound with the molecular formula C12H20O4Si. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group, and the methyl group is substituted with a 2-methoxyphenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate typically involves the reaction of 2-methoxyphenol with trimethylsilyl chloride in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate exerts its effects involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis. The 2-methoxyphenyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2-methoxyphenyl)acetate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Methyl (2-hydroxyphenyl)[(trimethylsilyl)oxy]acetate: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate is unique due to the presence of both the trimethylsilyl and 2-methoxyphenyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
55590-94-8 |
|---|---|
Fórmula molecular |
C13H20O4Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxyphenyl)-2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-11-9-7-6-8-10(11)12(13(14)16-2)17-18(3,4)5/h6-9,12H,1-5H3 |
Clave InChI |
WBURSOFUYWGICP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(C(=O)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




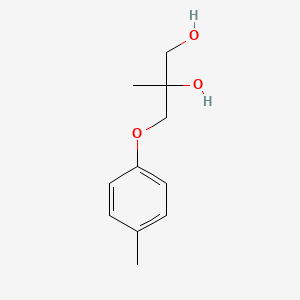
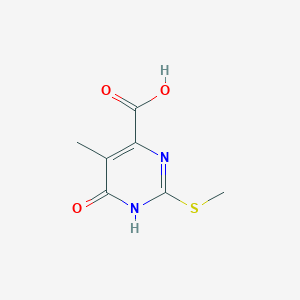
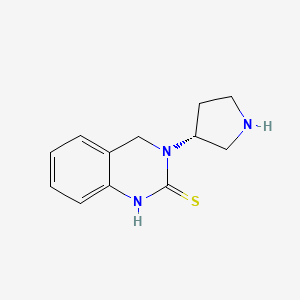

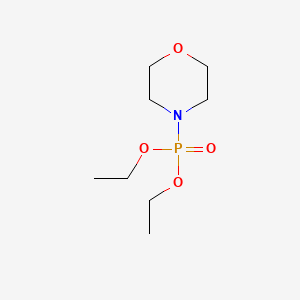

![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)

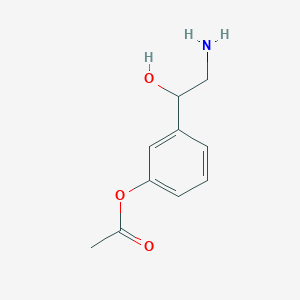
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)

